molecular formula C10H12N4O B13164842 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B13164842
M. Wt: 204.23 g/mol
InChI Key: WKUVMLXQMBDSSA-UHFFFAOYSA-N
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Description

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that contains both imidazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-ethoxypyridine-3-amine with an imidazole derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine include other imidazole and pyridine derivatives. For example:

    2-(1H-imidazol-2-yl)pyridine: This compound has similar structural features but lacks the ethoxy group.

    2-(5-nitro-1H-imidazol-1-yl)ethanol: This compound contains a nitro group instead of an ethoxy group and has different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-ethoxy-5-imidazol-1-ylpyridin-3-amine

InChI

InChI=1S/C10H12N4O/c1-2-15-10-9(11)5-8(6-13-10)14-4-3-12-7-14/h3-7H,2,11H2,1H3

InChI Key

WKUVMLXQMBDSSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N2C=CN=C2)N

Origin of Product

United States

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